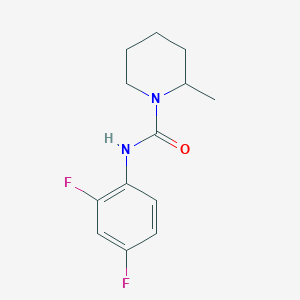
N-(2,5-dimethylphenyl)azepane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)azepane-1-carboxamide, also known as DMXAA or Vadimezan, is a synthetic small molecule that has been extensively studied for its anti-tumor properties. DMXAA was first synthesized in 1998 by scientists at Auckland Cancer Society Research Centre in New Zealand. Since then, it has been found to have promising results in preclinical studies, and several clinical trials have been conducted to evaluate its efficacy in cancer treatment.
作用机制
N-(2,5-dimethylphenyl)azepane-1-carboxamide works by binding to a protein called STING (Stimulator of Interferon Genes) that is present in immune cells. This binding activates a signaling pathway that leads to the production of cytokines and other immune molecules. The cytokines then activate other immune cells, such as T cells and natural killer cells, which can attack and kill tumor cells. N-(2,5-dimethylphenyl)azepane-1-carboxamide has also been found to inhibit the production of a protein called vascular endothelial growth factor (VEGF), which is involved in the formation of blood vessels in tumors.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)azepane-1-carboxamide has been found to have several biochemical and physiological effects. It has been shown to induce the production of cytokines, such as interferon-alpha and tumor necrosis factor-alpha, which can help the body fight off infections and tumors. N-(2,5-dimethylphenyl)azepane-1-carboxamide has also been found to inhibit the production of VEGF, which can prevent the formation of blood vessels in tumors. In addition, N-(2,5-dimethylphenyl)azepane-1-carboxamide has been found to induce apoptosis, or programmed cell death, in tumor cells.
实验室实验的优点和局限性
N-(2,5-dimethylphenyl)azepane-1-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, N-(2,5-dimethylphenyl)azepane-1-carboxamide has some limitations. It has been found to have low solubility in water, which can make it difficult to administer in vivo. In addition, N-(2,5-dimethylphenyl)azepane-1-carboxamide has been found to have low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of N-(2,5-dimethylphenyl)azepane-1-carboxamide. One direction is the development of more effective formulations of N-(2,5-dimethylphenyl)azepane-1-carboxamide that can improve its solubility and bioavailability. Another direction is the evaluation of N-(2,5-dimethylphenyl)azepane-1-carboxamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. N-(2,5-dimethylphenyl)azepane-1-carboxamide has also been found to have potential in the treatment of viral infections, such as hepatitis B and C. Further studies are needed to evaluate the efficacy of N-(2,5-dimethylphenyl)azepane-1-carboxamide in these applications.
合成方法
The synthesis of N-(2,5-dimethylphenyl)azepane-1-carboxamide involves several steps. The starting material is 2,5-dimethylphenylacetic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1,6-diaminohexane to form the amide. The amide is then cyclized using trifluoroacetic anhydride to form the azepane ring. The final step involves the oxidation of the methyl groups using oxalyl chloride and dimethyl sulfoxide to form N-(2,5-dimethylphenyl)azepane-1-carboxamide.
科学研究应用
N-(2,5-dimethylphenyl)azepane-1-carboxamide has been extensively studied for its anti-tumor properties. It has been found to induce tumor necrosis and inhibit tumor growth in preclinical studies. N-(2,5-dimethylphenyl)azepane-1-carboxamide works by activating the immune system and promoting the production of cytokines, which are molecules that help the body fight off infections and tumors. N-(2,5-dimethylphenyl)azepane-1-carboxamide has also been found to inhibit the formation of blood vessels in tumors, which can prevent their growth and spread.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12-7-8-13(2)14(11-12)16-15(18)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJRVLHAAQLLEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823859 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,5-dimethylphenyl)azepane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7460867.png)
![2-[4-[2-(4-Methoxyphenoxy)propanoylamino]-3-methylphenoxy]acetic acid](/img/structure/B7460875.png)






![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)




